2-(4-Methylpiperazin-1-yl)acetaldehyde

Description

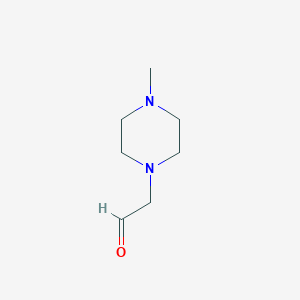

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-methylpiperazin-1-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-8-2-4-9(5-3-8)6-7-10/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTALWDRNRKAFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601798 | |

| Record name | (4-Methylpiperazin-1-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887588-94-5 | |

| Record name | (4-Methylpiperazin-1-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodologies for 2 4 Methylpiperazin 1 Yl Acetaldehyde

Established Preparation Pathways and Reaction Conditions

Direct Synthesis Strategies

A direct approach to the synthesis of 2-(4-methylpiperazin-1-yl)acetaldehyde involves the N-alkylation of 1-methylpiperazine with a suitable two-carbon electrophile already containing the aldehyde functionality or a precursor. One plausible method is the reaction of 1-methylpiperazine with a 2-haloacetaldehyde, such as 2-chloroacetaldehyde or 2-bromoacetaldehyde. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Reaction Scheme:

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |

| 1-Methylpiperazine | 2-Chloroacetaldehyde | K₂CO₃ | Acetonitrile | Room Temperature |

| 1-Methylpiperazine | 2-Bromoacetaldehyde | Triethylamine | Dichloromethane | 0 °C to Room Temp |

It is important to note that aldehydes can be sensitive to basic conditions and may undergo self-condensation or other side reactions. Therefore, careful control of reaction conditions is crucial.

Analogous Preparations from Related Chemical Structures

The synthesis of structurally similar compounds provides a strong basis for developing a reliable route to this compound. For instance, the synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester is achieved through the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate mdpi.com. This demonstrates the feasibility of forming a C-N bond at the N1 position of a piperazine (B1678402) ring using an alkyl halide.

Adapting this to the target molecule, a likely precursor would be 2-(4-methylpiperazin-1-yl)ethanol. This intermediate can be synthesized by the reaction of 1-methylpiperazine with ethylene oxide. The resulting primary alcohol can then be oxidized to the desired aldehyde. This two-step approach often provides better yields and avoids the potential complications of working directly with reactive haloacetaldehydes.

Reaction Scheme:

Formation of the alcohol intermediate:

Oxidation of the alcohol:

| Starting Material | Reagent | Product |

| 1-Methylpiperazine | Ethylene Oxide | 2-(4-Methylpiperazin-1-yl)ethanol |

| 2-(4-Methylpiperazin-1-yl)ethanol | Dess-Martin Periodinane | This compound |

| 2-(4-Methylpiperazin-1-yl)ethanol | Pyridinium chlorochromate (PCC) | This compound |

Novel Synthetic Approaches and Route Development

While classical methods provide a solid foundation, the development of novel synthetic routes is an ongoing area of research. One potential innovative approach could involve a one-pot synthesis from readily available starting materials, possibly utilizing a catalytic system. For instance, a reductive amination reaction between a suitable glycoaldehyde precursor and 1-methylpiperazine could directly yield the target compound.

Further research into chemo- and regioselective modifications of more complex piperazine scaffolds could also lead to new pathways for synthesizing this compound and its derivatives.

Strategies for Aldehyde Functional Group Protection and Deprotection in Synthesis

The aldehyde functional group is highly reactive and can be susceptible to undesired reactions under various conditions. Therefore, the use of protecting groups is a common and often necessary strategy in multi-step syntheses involving aldehydes.

In the context of synthesizing this compound, a protected form of a two-carbon electrophile can be used for the N-alkylation of 1-methylpiperazine. A common protecting group for aldehydes is an acetal, which is stable to bases and nucleophiles.

For example, 1-methylpiperazine can be reacted with a 2-haloacetaldehyde acetal, such as 2-bromo-1,1-diethoxyethane. The resulting protected piperazinyl acetal can then be deprotected under acidic conditions to reveal the desired aldehyde.

Reaction Scheme:

Alkylation with a protected aldehyde:

Deprotection to the aldehyde:

| Protection Strategy | Reagent for Protection | Deprotection Condition |

| Acetal Formation | Ethylene glycol, p-toluenesulfonic acid | Aqueous acid (e.g., HCl) |

| Diethyl Acetal | Ethanol, acid catalyst | Aqueous acid (e.g., H₂SO₄) |

Alternatively, as mentioned in section 2.1.2, the aldehyde can be generated in the final step from a more stable precursor, such as a primary alcohol. Mild oxidation methods are crucial to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation and the Swern oxidation are two widely used methods for the selective oxidation of primary alcohols to aldehydes under mild conditions wikipedia.orgwikipedia.orgmerckmillipore.comorgsyn.orgorganic-chemistry.orgwikipedia.orgchem-station.commissouri.eduorganic-chemistry.orgchemistrysteps.com.

Dess-Martin Oxidation: This method utilizes a hypervalent iodine reagent and offers the advantages of neutral pH, room temperature reaction conditions, and high yields wikipedia.orgwikipedia.orgmerckmillipore.comorgsyn.orgorganic-chemistry.org.

Swern Oxidation: This technique employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine. It is known for its high tolerance of various functional groups wikipedia.orgchem-station.commissouri.eduorganic-chemistry.orgchemistrysteps.com.

Chemical Reactivity and Reaction Mechanisms of 2 4 Methylpiperazin 1 Yl Acetaldehyde

General Aldehyde Reactivity

The reactivity of 2-(4-Methylpiperazin-1-yl)acetaldehyde is centered around two main features: the electrophilic carbonyl carbon and the acidic protons on the adjacent carbon atom, known as the alpha-carbon. The electrophilic carbon is a prime target for attack by nucleophiles, leading to addition reactions. ksu.edu.sa Additionally, the presence of alpha-hydrogens allows for the formation of a resonance-stabilized enolate ion in the presence of a base, which can then act as a carbon nucleophile in various reactions. sketchy.comutdallas.edu

Nucleophilic addition is the most common reaction type for aldehydes. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond of the carbonyl group. byjus.com The electrons from the pi bond move to the oxygen atom, creating a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate is then typically protonated to yield an alcohol product. libretexts.orglibretexts.org Aldehydes, such as this compound, are generally more reactive in nucleophilic additions than ketones due to less steric hindrance and fewer electron-donating alkyl groups stabilizing the carbonyl carbon. libretexts.orglibretexts.org

In the presence of water, this compound can reversibly form a geminal-diol, also known as a hydrate. libretexts.orgorganicchemistrytutor.comlibretexts.org This occurs through the nucleophilic addition of a water molecule to the carbonyl carbon. While the equilibrium for simple aldehydes often favors the aldehyde form, it demonstrates the susceptibility of the carbonyl group to attack by weak nucleophiles. organicchemistrytutor.comlibretexts.org

Similarly, reaction with an alcohol yields a hemiacetal. ksu.edu.salibretexts.org This reaction is reversible and typically requires an acid catalyst to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic alcohol. byjus.comlibretexts.orglibretexts.orgyoutube.com

Further reaction of the hemiacetal with a second molecule of alcohol, under anhydrous acidic conditions, results in the formation of an acetal and a molecule of water. ksu.edu.salibretexts.orgmasterorganicchemistry.com Unlike hydrates and hemiacetals, acetals are stable compounds that are not in equilibrium with the starting aldehyde, making them useful as protecting groups in organic synthesis. ksu.edu.samasterorganicchemistry.com

| Reaction | Nucleophile | Catalyst | Intermediate Product | Final Product |

| Hydration | Water (H₂O) | Acid or Base | - | Hydrate (gem-diol) |

| Hemiacetal Formation | Alcohol (R-OH) | Acid | - | Hemiacetal |

| Acetal Formation | Alcohol (R-OH) | Anhydrous Acid | Hemiacetal | Acetal |

Aldehydes, including this compound, undergo a characteristic reaction with a saturated aqueous solution of sodium bisulfite (sodium hydrogensulphite, NaHSO₃). libretexts.orgdoubtnut.com This nucleophilic addition reaction results in the formation of a crystalline, water-soluble solid known as a bisulfite addition compound, which is an α-hydroxysulfonic acid salt. sciencemadness.orgwikipedia.orgyoutube.com

This reaction is reversible and can be shifted back to the original aldehyde and bisulfite by treatment with either dilute acid or base. libretexts.orgdoubtnut.comwikipedia.org The formation of this solid adduct is a classical method for the separation and purification of aldehydes from non-carbonyl-containing impurities. libretexts.orgdoubtnut.comwikipedia.org

| Reactant | Reagent | Product Type | Key Feature |

| This compound | Sodium Bisulfite (NaHSO₃) | α-hydroxysulfonate adduct | Crystalline solid |

| Ketones (with bulky groups) | Sodium Bisulfite (NaHSO₃) | No significant reaction | Steric hindrance prevents reaction |

The reaction of this compound with hydrogen cyanide (HCN) results in the formation of a cyanohydrin, a molecule containing both a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon. jove.comchemistrysteps.comlibretexts.org This reaction is a nucleophilic addition where the cyanide ion (CN⁻) acts as the nucleophile. byjus.com

The reaction is typically catalyzed by a small amount of base, which generates the cyanide nucleophile from HCN. jove.comjove.com The cyanide ion attacks the carbonyl carbon to form a tetrahedral intermediate, which is then protonated by a molecule of HCN to yield the cyanohydrin and regenerate the cyanide catalyst. libretexts.orgjove.com This reaction is significant as it forms a new carbon-carbon bond, extending the carbon chain. chemistrysteps.com The reaction is reversible, and the cyanohydrin can be converted back to the aldehyde in the presence of a strong base. jove.comchemistrysteps.comjove.com

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) in this compound are acidic. sketchy.com This acidity arises because the electron-withdrawing effect of the carbonyl group polarizes the C-H bond, and more importantly, the resulting conjugate base, called an enolate, is stabilized by resonance. sketchy.comutdallas.edumasterorganicchemistry.comyoutube.com The negative charge in the enolate is delocalized over the α-carbon and the oxygen atom. masterorganicchemistry.combrainkart.com This resonance-stabilized enolate is a potent nucleophile, with reactivity at both the α-carbon and the oxygen. sketchy.commasterorganicchemistry.combrainkart.com

Because it possesses alpha-hydrogens, this compound can undergo an aldol (B89426) condensation. ck12.org In the presence of a base, a catalytic amount of the aldehyde is converted to its enolate form. utdallas.edubrainkart.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second, unreacted molecule of the aldehyde. utdallas.edubrainkart.com The initial product is a β-hydroxy aldehyde, known as an aldol addition product. brainkart.combyjus.com If this product is heated, it can undergo dehydration (loss of a water molecule) to form an α,β-unsaturated aldehyde, which is the final aldol condensation product. utdallas.edumasterorganicchemistry.com

A crossed-aldol condensation occurs when the reaction is performed between two different carbonyl compounds. byjus.comchemicalnote.comchemistrysteps.com For a synthetically useful crossed-aldol reaction involving this compound, it is often reacted with a carbonyl compound that has no alpha-hydrogens (e.g., benzaldehyde or formaldehyde). utdallas.educhemicalnote.com In this scenario, the other compound can only act as the electrophile (the enolate acceptor), while this compound serves as the nucleophile (after forming an enolate), which limits the number of possible products and increases the yield of the desired crossed product. utdallas.edumsu.edu

| Reaction Type | Reactants | Base Type | Initial Product | Final Product (with heat) |

| Aldol Condensation | Two molecules of this compound | Dilute alkali (e.g., NaOH) | β-hydroxy aldehyde | α,β-unsaturated aldehyde |

| Crossed-Aldol Condensation | This compound + Aldehyde with no α-hydrogens (e.g., Benzaldehyde) | Dilute alkali (e.g., NaOH) | Crossed β-hydroxy aldehyde | Crossed α,β-unsaturated aldehyde |

Reactions Involving Alpha-Hydrogens and Enolate Chemistry

Mannich Reactions

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. byjus.com The reaction typically involves an enolizable carbonyl compound (like a ketone), a non-enolizable aldehyde (often formaldehyde), and a primary or secondary amine. organic-chemistry.orgadichemistry.com

The mechanism begins with the formation of an electrophilic iminium ion from the reaction between the amine and formaldehyde. adichemistry.comnrochemistry.com The enol form of the ketone then acts as a nucleophile, attacking the iminium ion to form the final carbon-carbon bond. organicchemistrytutor.com

In the context of this compound, the molecule's aldehyde group can serve as the carbonyl component. It would react with an external primary or secondary amine and an enolizable ketone. It is important to note that the tertiary amine nitrogens within the piperazine (B1678402) ring of this compound cannot participate as the amine component, as they lack the necessary N-H proton to form the initial iminium ion intermediate. byjus.com

Table 1: Predicted Mannich Reaction of this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |

|---|

Knoevenagel Condensations

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between a carbonyl compound and a compound with an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine like piperidine. jk-sci.comorientjchem.org

The mechanism involves the deprotonation of the active methylene compound by the base to form a resonance-stabilized carbanion (enolate). jk-sci.com This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to yield an α,β-unsaturated product. sigmaaldrich.com

The aldehyde functional group of this compound is expected to readily undergo Knoevenagel condensation with various active methylene compounds, such as diethyl malonate or malononitrile, in the presence of a suitable basic catalyst.

Table 2: Predicted Knoevenagel Condensation of this compound

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst | Product Type |

|---|---|---|---|

| This compound | Diethyl malonate | Piperidine | α,β-unsaturated ester |

| This compound | Malononitrile | Pyridine (B92270) | α,β-unsaturated nitrile |

Oxidation and Reduction Pathways

The aldehyde group is readily susceptible to both oxidation and reduction, leading to the formation of carboxylic acids and primary alcohols, respectively.

Oxidation: Aldehydes can be oxidized to carboxylic acids using a variety of common oxidizing agents. britannica.com Reagents such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or milder agents like Tollens' reagent ([Ag(NH₃)₂]⁺) would convert the aldehyde group of this compound to a carboxylic acid, yielding 2-(4-methylpiperazin-1-yl)acetic acid. Under certain conditions, such as with molecular oxygen and a catalyst, the tertiary amine nitrogens can also be oxidized to their corresponding N-oxides. tandfonline.comtandfonline.com

Reduction: The reduction of the aldehyde group to a primary alcohol is a fundamental transformation. britannica.com This is commonly achieved using hydride-based reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). britannica.com These reagents would reduce this compound to 2-(4-methylpiperazin-1-yl)ethanol. Another method is catalytic hydrogenation. Reductive amination is also possible, where the aldehyde reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a new, more substituted amine. masterorganicchemistry.comchemistrysteps.comorganic-chemistry.org

Table 3: Predicted Oxidation and Reduction Pathways

| Reaction Type | Reagent(s) | Functional Group Transformed | Product |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃, or Tollens' Reagent | Aldehyde | 2-(4-methylpiperazin-1-yl)acetic acid |

| Reduction | NaBH₄ or LiAlH₄ | Aldehyde | 2-(4-methylpiperazin-1-yl)ethanol |

Wittig Reactions and Related Olefination Processes

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. wikipedia.org The reaction involves a phosphorus ylide (a Wittig reagent), which acts as a nucleophile, attacking the carbonyl carbon. jove.com

The mechanism is believed to proceed through a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane. masterorganicchemistry.comorganic-chemistry.org This intermediate then decomposes to yield the final alkene and a stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org The aldehyde group of this compound would react with a Wittig reagent (e.g., Ph₃P=CH₂) to replace the carbonyl oxygen with the alkylidene group from the ylide, forming a new carbon-carbon double bond. wikipedia.org

Table 4: Predicted Wittig Reaction of this compound

| Reactant 1 | Reactant 2 (Wittig Reagent) | Key Intermediate | Product |

|---|---|---|---|

| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Oxaphosphetane | 1-(prop-2-en-1-yl)-4-methylpiperazine |

Reactivity of the Piperazine Nitrogen Moiety

The N-methylpiperazine ring contains two tertiary amine nitrogen atoms. These nitrogens are basic and nucleophilic, making them reactive towards electrophiles. atamanchemicals.com

The most characteristic reaction of the piperazine nitrogens in this molecule is quaternization. As nucleophiles, either nitrogen atom can attack an electrophilic carbon, such as that in an alkyl halide (e.g., methyl iodide or ethyl bromide). This results in the formation of a quaternary ammonium salt, where the nitrogen atom bears a formal positive charge. This reaction can be used to introduce various alkyl groups onto the piperazine ring.

Table 5: Predicted Reactivity of the Piperazine Nitrogen Moiety

| Reaction Type | Reagent | Site of Reaction | Product Type |

|---|---|---|---|

| Quaternization (Alkylation) | Methyl Iodide (CH₃I) | N-1 or N-4 Nitrogen | Quaternary Ammonium Salt |

Unimolecular Decomposition Pathways and Radical Reactions

Unimolecular Decomposition: Under thermal stress, this compound is expected to decompose. Based on studies of acetaldehyde (B116499), a likely pathway at high temperatures (e.g., 480-600°C) is decarbonylation, which involves the loss of carbon monoxide (CO). cdnsciencepub.comroyalsocietypublishing.org This process typically proceeds via a free-radical chain mechanism, initiated by the homolytic cleavage of a C-C or C-H bond. cdnsciencepub.com

Radical Reactions: The molecule possesses several sites susceptible to radical attack or formation. The aldehydic hydrogen can be abstracted by radicals. More significantly, the C-H bonds on the carbons alpha to the nitrogen atoms within the piperazine ring are known to be reactive sites. mdpi.com Under conditions that promote single-electron transfer (SET), such as in photoredox catalysis, an α-amino radical can be generated at these positions. mdpi.com This radical intermediate can then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds, enabling functionalization of the piperazine ring itself.

Table 6: Predicted Decomposition and Radical Reactions

| Reaction Type | Conditions | Reactive Site(s) | Potential Product(s) / Intermediate(s) |

|---|---|---|---|

| Thermal Decomposition | High Temperature (~500°C) | C-C bond adjacent to carbonyl | Carbon monoxide, methylpiperazine-derived fragments |

Applications of 2 4 Methylpiperazin 1 Yl Acetaldehyde in Advanced Organic Synthesis

Utilization as a Building Block in Complex Molecule Construction

As a functionalized aldehyde, 2-(4-methylpiperazin-1-yl)acetaldehyde serves as a valuable organic building block for the bottom-up assembly of molecular structures. sigmaaldrich.com Its primary role is to introduce the 2-(4-methylpiperazin-1-yl)ethyl moiety into a target molecule. This fragment is significant because the piperazine (B1678402) ring is one of the most frequently found N-heterocycles in FDA-approved drugs, known to enhance physicochemical properties such as solubility and bioavailability. researchgate.netmdpi.comresearchgate.net

The aldehyde group provides a reactive handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Wittig reactions, aldol (B89426) condensations, reductive aminations, and Pictet-Spengler reactions. The presence of the N-methylpiperazine group, while generally stable, can influence the reactivity of the aldehyde and provides a site for potential salt formation to aid in purification or formulation. The strategic incorporation of this building block allows for the efficient synthesis of complex molecules that might otherwise require multi-step sequences to install the piperazine fragment. sigmaaldrich.com Acetaldehyde (B116499) itself is considered a valuable commodity chemical that can serve as an entry point for the production of various other chemicals. researchgate.net

Role in Heterocyclic Synthesis

The dual functionality of this compound makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Quinazolines are a prominent class of heterocyclic compounds with a wide range of pharmacological activities. nih.govmdpi.com Numerous synthetic strategies for quinazoline (B50416) synthesis rely on the condensation of an aldehyde with a suitable ortho-amino-substituted benzene (B151609) derivative. openmedicinalchemistryjournal.comorganic-chemistry.org For instance, the reaction of a 2-aminobenzylamine with an aldehyde, often catalyzed by an acid or a transition metal, leads to the formation of a dihydroquinazoline, which can then be oxidized to the aromatic quinazoline core.

In this context, this compound can be employed as the aldehyde component. Its reaction with a 2-aminobenzylamine derivative would proceed through an initial condensation and subsequent intramolecular cyclization to yield a 2-(1-(4-methylpiperazin-1-yl)methyl)quinazoline derivative. This method provides a direct route to incorporate the biologically relevant piperazine moiety at the 2-position of the quinazoline scaffold. ontosight.ai

Table 1: Representative Quinazoline Scaffolds from this compound This table presents hypothetical products from established synthetic routes for quinazolines where this compound serves as the aldehyde precursor.

| Precursor A (2-aminobenzylamine derivative) | Aldehyde Precursor | Resulting Quinazoline Derivative |

| 2-Aminobenzylamine | This compound | 2-((4-Methylpiperazin-1-yl)methyl)quinazoline |

| 2-Amino-5-chlorobenzylamine | This compound | 6-Chloro-2-((4-methylpiperazin-1-yl)methyl)quinazoline |

| 2-Amino-3,5-dibromobenzylamine | This compound | 6,8-Dibromo-2-((4-methylpiperazin-1-yl)methyl)quinazoline |

Contribution to Isoindolinone Analog Generation

Isoindolinone scaffolds are present in various biologically active molecules. The synthesis of analogs often involves the formation of the five-membered lactam ring. While many syntheses build the ring first and add substituents later, this compound can be used to introduce the side chain onto a pre-existing nitrogen atom of the isoindolinone system. For example, a reductive amination reaction between this compound and an amino-functionalized isoindolinone could forge the desired C-N bond.

A related and well-documented synthesis is that of 2-[2-(4-methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione, which serves as a drug intermediate. nih.govresearchgate.net This compound is typically synthesized via nucleophilic substitution of N-(2-bromoethyl)phthalimide with N-methylpiperazine. researchgate.net However, a retrosynthetic approach suggests that this structure could also be accessed via the reductive amination of phthalic anhydride (B1165640) with an amine derived from our title aldehyde, highlighting its potential utility in generating such analogs. The synthesis of the drug Nintedanib also involves a key intermediate, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, which is structurally analogous to the title aldehyde, underscoring the importance of this particular fragment in the generation of complex isoindolinone-based drugs. google.com

The piperazine nucleus is a cornerstone in drug design, valued for its ability to engage in hydrogen bonding and improve pharmacokinetic properties. researchgate.netresearchgate.net Beyond quinazolines and isoindolinones, this compound can be integrated into a vast array of other heterocyclic scaffolds.

The aldehyde functionality can participate in multicomponent reactions (MCRs), such as the Ugi or Passerini reactions, to rapidly build molecular complexity. For instance, reacting the aldehyde with an amine, a carboxylic acid, and an isocyanide in an Ugi reaction would generate a complex acyclic precursor that retains the N-methylpiperazine moiety and possesses multiple points for further functionalization or cyclization into other heterocyclic systems. The synthesis of various piperazine-containing drugs often involves the alkylation of a piperazine nitrogen. nih.govmdpi.commdpi.com Our title compound provides an alternative strategy where the piperazine is already attached to a reactive two-carbon aldehyde unit, ready for subsequent cyclization reactions.

Enantioselective Synthesis Applications

The aldehyde group in this compound is prochiral, making it a suitable substrate for enantioselective transformations to create chiral centers. Asymmetric aldol reactions are among the most powerful methods for constructing carbon-carbon bonds with stereocontrol. nih.gov

This aldehyde can act as an acceptor in organocatalyzed or metal-catalyzed enantioselective aldol additions. For example, using a proline-based carboligase or a chiral metal complex, it could react with a ketone nucleophile (e.g., acetone (B3395972) or cyclohexanone) to produce a β-hydroxy aldehyde with high enantiomeric excess. nih.gov The resulting chiral product, containing both a hydroxyl group and the N-methylpiperazine moiety, is a highly valuable intermediate for the synthesis of complex, biologically active molecules. This chemoenzymatic strategy combines a highly stereoselective aldol addition with a subsequent chemical reduction to yield chiral 1,3-diols. nih.gov Such catalytic enantioselective methods are crucial for producing single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects. rsc.orgcaltech.edu

Retrosynthetic Analysis and Functional Group Interconversions

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.comquizlet.com In the context of a complex target molecule containing a 2-(4-methylpiperazin-1-yl)ethyl substituent, this compound is a key synthon.

A typical retrosynthetic disconnection would occur at the bond formed using the aldehyde functionality. For example, if the target molecule contains a β-hydroxy carbonyl moiety, an "aldol" disconnection would lead back to this compound and a corresponding ketone or ester enolate. youtube.com Similarly, if the fragment is attached to a nitrogen atom, a "reductive amination" disconnection would simplify the target to the aldehyde and a precursor amine.

Table 2: Functional Group Interconversions (FGI) for the Aldehyde Moiety

| Starting Functional Group | Reagents/Reaction Type | Resulting Functional Group |

| Aldehyde | NaBH₄, LiAlH₄ (Reduction) | Primary Alcohol |

| Aldehyde | KMnO₄, Jones Reagent (Oxidation) | Carboxylic Acid |

| Aldehyde | R'NH₂, NaBH₃CN (Reductive Amination) | Secondary Amine |

| Aldehyde | Ph₃P=CHR' (Wittig Reaction) | Alkene |

This versatility in functional group interconversions (FGI) further enhances the utility of this compound as a strategic starting material. A synthetic plan can be designed where the aldehyde is carried through several steps before being transformed into another functional group required in the final target molecule. This strategic approach, combining key disconnections with planned FGIs, is fundamental to the efficient design of complex synthetic routes. ias.ac.in

Advanced Analytical and Characterization Methodologies for 2 4 Methylpiperazin 1 Yl Acetaldehyde

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic methods are fundamental to confirming the molecular structure of 2-(4-Methylpiperazin-1-yl)acetaldehyde. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for detailing the compound's carbon-hydrogen framework. In ¹H NMR, the aldehydic proton characteristically appears at a significant downfield shift, typically around 9-10 ppm. pressbooks.pub The protons on the piperazine (B1678402) ring and the methyl group exhibit distinct signals in the aliphatic region of the spectrum. Similarly, ¹³C NMR shows a distinctive peak for the carbonyl carbon in the 190-215 ppm range, which is a clear indicator of an aldehyde or ketone functional group. libretexts.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is indicative of the C=O (carbonyl) stretch of a saturated aliphatic aldehyde. orgchemboulder.commasterorganicchemistry.com Additionally, a characteristic pair of weaker bands for the aldehydic C-H stretch can be observed around 2720 cm⁻¹ and 2820 cm⁻¹. pressbooks.puborgchemboulder.com The absence of N-H stretching bands (typically 3300-3500 cm⁻¹) confirms the tertiary nature of the piperazine nitrogens. wpmucdn.com

Mass Spectrometry (MS) : MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. The fragmentation pattern is influenced by the molecule's structure, with characteristic cleavages occurring adjacent to the carbonyl group and within the piperazine ring.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |

|---|---|---|

| ¹H NMR | Aldehyde proton (-CHO) | ~9.7 ppm |

| Methylene protons (-CH₂-CHO) | ~3.2 ppm | |

| Piperazine ring protons (-CH₂-) | ~2.4 - 2.6 ppm | |

| Methyl protons (-CH₃) | ~2.3 ppm | |

| ¹³C NMR | Carbonyl carbon (C=O) | ~200 ppm |

| Methylene carbon (-CH₂-CHO) | ~60 ppm | |

| Piperazine ring carbons (-CH₂-) | ~53 - 55 ppm | |

| Methyl carbon (-CH₃) | ~46 ppm | |

| IR Spectroscopy | C=O stretch | 1720-1740 cm⁻¹ |

| Aldehydic C-H stretch | ~2720 cm⁻¹ and ~2820 cm⁻¹ | |

| C-N stretch | 1100-1300 cm⁻¹ |

Chromatographic Separation Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating this compound from impurities and for tracking the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for assessing the purity of non-volatile or thermally sensitive compounds. For a polar compound like this compound, reversed-phase HPLC is commonly employed. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acid modifier such as formic acid to ensure good peak shape for the basic amine, would be a typical setup. Detection is often achieved using a UV detector.

Gas Chromatography (GC) : GC is suitable for volatile compounds. Due to the polarity and potential for thermal instability of aldehydes, direct analysis can be challenging. nih.gov Derivatization is often required to convert the aldehyde into a more volatile and stable derivative, such as an oxime or acetal, before injection into the GC system. nih.govnih.gov The choice of a polar stationary phase is generally preferred for separating polar analytes. libretexts.orglibretexts.org

Thin-Layer Chromatography (TLC) : TLC is a rapid and cost-effective method for qualitatively monitoring reaction progress. researchgate.netyoutube.comthieme.de By spotting the reaction mixture on a TLC plate alongside the starting material, the disappearance of the reactant and the appearance of the product can be visualized over time, allowing for a quick assessment of reaction completion.

Table 2: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase (Column/Plate) | Typical Mobile Phase | Detection Method |

|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Water with 0.1% Formic Acid | UV Detector |

| GC (after derivatization) | Polar (e.g., Carbowax) | Inert Carrier Gas (e.g., He, N₂) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Derivatization Strategies for Enhanced Detection and Separation

Derivatization involves chemically modifying the analyte to improve its analytical properties. For aldehydes, this is a common strategy to enhance stability, improve chromatographic behavior, and increase detection sensitivity. nih.govmdpi.com

Formation of Hydrazone Derivatives for Spectroscopic Analysis

The reaction of aldehydes with hydrazine-based reagents to form hydrazones is a classic and reliable derivatization method. wikipedia.orgnih.gov A widely used reagent is 2,4-dinitrophenylhydrazine (DNPH), also known as Brady's reagent. chemguide.co.ukwikipedia.org

The reaction of this compound with DNPH results in the formation of a highly colored 2,4-dinitrophenylhydrazone precipitate. chemicalbook.comsavemyexams.com This derivative has a strong chromophore, making it easily detectable and quantifiable by UV-Visible spectroscopy or HPLC with a UV detector. mdpi.comnih.gov The formation of the hydrazone also confirms the presence of the carbonyl group. chemicalbook.com

Derivatization for Mass Spectrometry Sensitivity and Identification

While the native compound can be analyzed by MS, derivatization can significantly enhance ionization efficiency and lead to more predictable fragmentation patterns, which aids in both detection and identification. researchgate.netddtjournal.com Reagents that introduce a permanently charged group or a readily ionizable moiety are particularly effective for LC-MS analysis. acs.org

For instance, reacting the aldehyde with a reagent containing a quaternary ammonium group can create a derivative with a permanent positive charge, greatly improving its sensitivity in electrospray ionization (ESI) mass spectrometry. acs.org Other reagents, such as those containing a dimethylamino group, can enhance proton affinity and thus the signal in positive-ion mode MS. researchgate.net These strategies are crucial when analyzing trace amounts of the compound in complex mixtures. nih.gov

Chiral Derivatization for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is critical for chiral compounds. The molecule this compound is itself achiral and therefore does not exist as enantiomers. Consequently, chiral derivatization for its own enantiomeric purity assessment is not applicable.

However, the principle of this technique is important in related contexts. If this aldehyde were used to react with a chiral amine or alcohol, it would form diastereomeric imines or acetals. These diastereomers have different physical properties and can be separated by standard chromatographic techniques (HPLC or GC). Alternatively, reacting a chiral analyte with a chiral derivatizing agent (CDA) creates diastereomers that can often be distinguished by NMR spectroscopy. researchgate.netbath.ac.uk The relative integration of the signals for each diastereomer allows for the determination of the enantiomeric excess (ee) of the original chiral analyte. nih.govnih.gov While not directly applicable to the target compound, this methodology is a cornerstone of stereochemical analysis. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dinitrophenylhydrazine (DNPH) |

| Acetonitrile |

| Formic acid |

| Methanol |

| Triethylamine |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Methylpiperazin-1-yl)acetaldehyde, and what oxidation conditions are optimal?

- Methodological Answer : The compound is commonly synthesized via oxidation of its ethanol derivative, 2-(4-Methylpiperazin-1-yl)ethanol. Potassium permanganate (KMnO₄) in aqueous medium or chromium trioxide (CrO₃) in acetic acid are effective oxidizing agents. Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography ensures product integrity. Oxidation efficiency depends on solvent polarity and temperature control to avoid over-oxidation to the carboxylic acid derivative .

Q. How is this compound characterized structurally in academic research?

- Methodological Answer : Structural confirmation employs spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic aldehyde proton signals near δ 9.5–10 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- Infrared (IR) Spectroscopy : A strong C=O stretch (~1700–1750 cm⁻¹) verifies the aldehyde group.

Cross-validation with computational models (e.g., density functional theory) enhances accuracy .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in multi-step reactions?

- Methodological Answer : Catalytic systems like Pd₂(dba)₃ with BINAP ligand () improve coupling reactions in precursor synthesis. Reaction parameters (e.g., inert atmosphere, solvent choice) and stoichiometric ratios are critical. For example, using toluene as a solvent in Pd-catalyzed steps minimizes side reactions. Post-reduction steps (e.g., Fe/NH₄Cl) require pH control to prevent aldehyde reduction to alcohol. Yield optimization involves DOE (Design of Experiments) approaches to balance temperature, catalyst loading, and reaction time .

Q. What are the key reactivity patterns of this compound in nucleophilic addition or condensation reactions?

- Methodological Answer : The aldehyde group undergoes nucleophilic additions (e.g., Grignard reagents, hydrazines) and condensations (e.g., with amines to form Schiff bases). Reactivity is influenced by the electron-donating 4-methylpiperazine group, which stabilizes intermediates. For example:

- Schiff Base Formation : React with primary amines (e.g., aniline) in ethanol under reflux, acid-catalyzed (HCl) to form imines.

- Reductive Amination : Use NaBH₃CN or H₂/Pd-C to stabilize secondary amine products.

Monitoring by HPLC ensures reaction completion and minimizes by-products .

Q. How does structural modification of this compound impact its biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve:

- Substituent Variation : Replace the methyl group on piperazine with bulkier alkyl chains (e.g., ethyl, isopropyl) to assess steric effects on receptor binding.

- Aldehyde Bioisosteres : Replace the aldehyde with ketone or carboxyl groups to evaluate metabolic stability.

Biological assays (e.g., enzyme inhibition, receptor binding using radioligands) quantify activity changes. For example, derivatives with electron-withdrawing groups on the piperazine ring showed enhanced binding to serotonin receptors in in vitro models .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

- Standardized Protocols : Use validated cell lines (e.g., HEK-293 for GPCR studies) and control compounds.

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities and rationalizes divergent results .

Q. What strategies are effective for stabilizing this compound during storage and handling?

- Methodological Answer : The aldehyde group is prone to oxidation and dimerization. Stabilization methods include:

- Storage : Under nitrogen atmosphere at –20°C in amber vials to prevent light-induced degradation.

- Additives : Use antioxidants (e.g., BHT) at 0.01–0.1% w/w in solution.

- Derivatization : Convert to stable acetals (e.g., dimethyl acetal) temporarily, followed by regeneration using acidic hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.